molecular formula C6H8O B14699128 3,4-Pentadien-2-one, 3-methyl- CAS No. 30515-36-7

3,4-Pentadien-2-one, 3-methyl-

Cat. No.: B14699128
CAS No.: 30515-36-7
M. Wt: 96.13 g/mol
InChI Key: QCRQRJTVWNHEJP-UHFFFAOYSA-N
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Description

3,4-Pentadien-2-one, 3-methyl- is an organic compound with the molecular formula C6H8O It is a conjugated diene with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Pentadien-2-one, 3-methyl- can be achieved through several methods. One common approach involves the aldol condensation reaction. In this process, acetone and p-anisaldehyde are reacted in the presence of a base such as potassium hydroxide. The reaction mixture is stirred and heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,4-Pentadien-2-one, 3-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Depending on the nucleophile, different substituted products can be formed.

Scientific Research Applications

3,4-Pentadien-2-one, 3-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Pentadien-2-one, 3-methyl- involves its interaction with molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to bind to viral coat proteins, thereby inhibiting the virus’s ability to infect host cells . The compound’s structure allows it to interact with specific enzymes and proteins, leading to its biological effects.

Comparison with Similar Compounds

  • 2,4-Pentanedione, 3-methyl-
  • 3-Penten-2-one, 4-methyl-
  • 1,4-Pentadien-3-one derivatives

Comparison: 3,4-Pentadien-2-one, 3-methyl- is unique due to its conjugated diene structure, which imparts distinct chemical reactivity and stability compared to other similar compounds.

Properties

CAS No.

30515-36-7

Molecular Formula

C6H8O

Molecular Weight

96.13 g/mol

InChI

InChI=1S/C6H8O/c1-4-5(2)6(3)7/h1H2,2-3H3

InChI Key

QCRQRJTVWNHEJP-UHFFFAOYSA-N

Canonical SMILES

CC(=C=C)C(=O)C

Origin of Product

United States

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